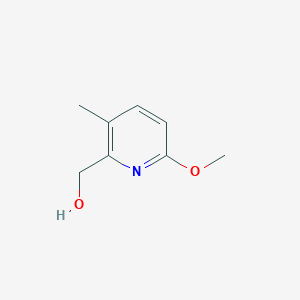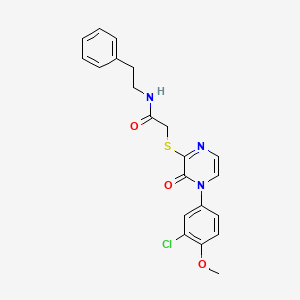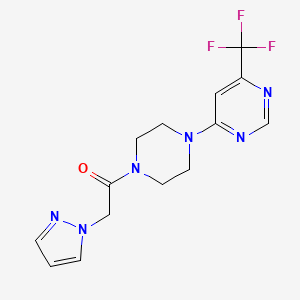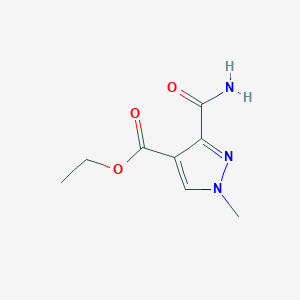
(6-Methoxy-3-methylpyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol involves several methods, including condensation reactions, reduction processes, and cyclization steps. Researchers have reported successful syntheses using both chemical and enzymatic routes. For detailed synthetic pathways, consult relevant literature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde at high temperatures without a catalyst or solvent led to the formation of a symmetrical molecule with two intramolecular hydrogen bonds. This molecule was characterized using mass spectroscopy, IR, 1H NMR, UV-Vis, and single-crystal X-ray diffraction, revealing its planar structure and moderate intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Co-crystallization Studies
- A co-crystallization study involving 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol produced two molecular components in a triclinic space group. The reaction showcased the formation of α-diketone compounds through a solvent- and catalyst-free reaction (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).
Catalysis and Surface Chemistry
- Methanol has been used to probe the nature of surface sites of ceria nanocrystals with defined surface planes. This study involved the adsorption and desorption of methanol to understand the distribution of methoxy species on different surfaces (Wu, Li, Mullins, & Overbury, 2012).
Methanol-to-Olefin Process
- In the methanol-to-olefin (MTO) process on acidic zeolites, the conversion of an equilibrium mixture of methanol and DME is dominated by a "hydrocarbon pool" mechanism. This research demonstrated the high reactivity of surface methoxy species and their role in the initial C-C bond formation in the MTO process (Wang, Buchholz, Seiler, & Hunger, 2003).
Ligand Exchange Reactions
- The complex [Et4N]3[W2(CO)6(OMe)3] has been shown to undergo ligand substitution of the methoxide in the presence of alcohols, indicating the reactivity of the complex with various alcohols at room temperature (Klausmeyer, Adrian, Khan, & Reibenspies, 2003).
Organometallic Chemistry
- The reaction of 3-chloroformyl-2-methylpyridine led to the formation of pyrido[b]cyclobuten-5-one and 1-azafulvenallene, showcasing the chemical transformations of methanol derivatives in organic synthesis (Chou, Wu, & Chen, 1995).
Wirkmechanismus
Mode of Action
It is known that methoxy and methyl groups in a pyridine ring can have various effects on biological systems .
Biochemical Pathways
Pyridine derivatives have been found to interact with various biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (6-Methoxy-3-methylpyridin-2-yl)methanol are not well studied. As a small molecule, it is expected to have good absorption and distribution properties. The methoxy and methyl groups may influence its metabolism and excretion .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability and efficacy of this compound may also be affected by these factors .
Eigenschaften
IUPAC Name |
(6-methoxy-3-methylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)9-7(6)5-10/h3-4,10H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNTOOBEYKLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2920129.png)


![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)



![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)

